molecular formula C19H21N3O3S2 B1224800 1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea

1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea

Cat. No.: B1224800
M. Wt: 403.5 g/mol
InChI Key: SJRLELBWVYHFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea is a member of quinolines.

Scientific Research Applications

Chemosensing and Molecular Docking

Acylthiourea derivatives, related in structure to the compound of interest, have been synthesized and characterized for their chemosensing abilities. These compounds have shown potential in sensing applications through fluorescence spectrophotometry, indicating their use in detecting specific ions or molecules. Additionally, molecular docking studies have explored their anti-inflammatory, antimalarial, and anti-tuberculosis activities, suggesting that similar compounds may hold therapeutic potential in treating various diseases. These acylthiourea derivatives also demonstrated good antioxidant activity, adding to their potential utility in medicinal chemistry (Kalaiyarasi et al., 2019).

Antimicrobial Activities

Research on quinoline and quinazoline derivatives, incorporating thiourea, urea, urethane, and acylthiourea groups, has identified compounds with significant inhibitory activity against the PDGF receptor autophosphorylation. These findings are pertinent as they highlight the potential for developing therapeutic agents targeting restenosis. A specific compound within this research demonstrated potent oral efficacy in vivo, suggesting that modifications of the core structure could yield valuable pharmacological agents (Furuta et al., 2006).

Synthesis of Novel Compounds

Studies have also focused on the synthesis of novel compounds with potential antimicrobial and larvicidal activities. For example, 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones were synthesized and tested against various bacterial and fungal strains, demonstrating good antibacterial and antifungal activity. Some compounds were also effective against mosquito larvae, indicating their potential as insecticidal agents (Rajanarendar et al., 2010).

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea

InChI

InChI=1S/C19H21N3O3S2/c1-20-19(26)22(11-14-5-4-6-27-14)10-13-7-12-8-16(24-2)17(25-3)9-15(12)21-18(13)23/h4-9H,10-11H2,1-3H3,(H,20,26)(H,21,23)

InChI Key

SJRLELBWVYHFNK-UHFFFAOYSA-N

SMILES

CNC(=S)N(CC1=CC=CS1)CC2=CC3=CC(=C(C=C3NC2=O)OC)OC

Canonical SMILES

CNC(=S)N(CC1=CC=CS1)CC2=CC3=CC(=C(C=C3NC2=O)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.